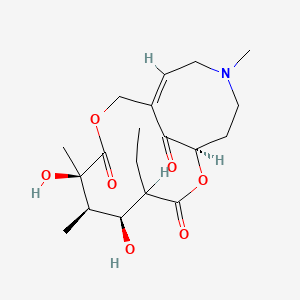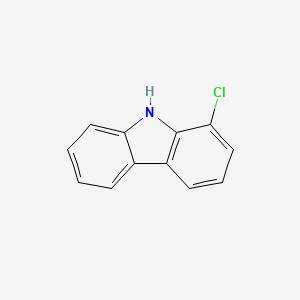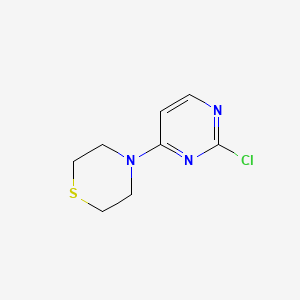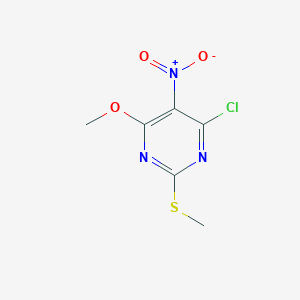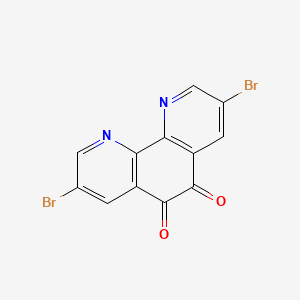
3,8-Dibromo-1,10-phenanthroline-5,6-dione
Übersicht
Beschreibung
3,8-Dibromo-1,10-phenanthroline-5,6-dione is an organic compound with the molecular formula C12H4Br2N2O2 . It has an average mass of 367.980 Da and a monoisotopic mass of 365.863922 Da . It is also known as 1,10-Phenanthroline-5,6-dione,3,8-dibromo .
Synthesis Analysis
The synthesis of 3,8-Dibromo-1,10-phenanthroline-5,6-dione involves several steps . The process starts with the addition of 1,10-phenanthroline monohydrate, sulfur dichloride, pyridine, and 1-chlorobutane to a reaction container that has been purged with nitrogen . Bromine is then added dropwise while stirring . The mixture is heated under reflux for 6 hours . After cooling to room temperature, sodium hydroxide solution is carefully added until the pH of the solution reaches 5 .Molecular Structure Analysis
The molecular structure of 3,8-Dibromo-1,10-phenanthroline-5,6-dione consists of 12 carbon atoms, 4 hydrogen atoms, 2 bromine atoms, 2 nitrogen atoms, and 2 oxygen atoms . The InChI code for this compound is 1S/C12H4Br2N2O2/c13-5-1-7-9(15-3-5)10-8(12(18)11(7)17)2-6(14)4-16-10/h1-4H .Physical And Chemical Properties Analysis
3,8-Dibromo-1,10-phenanthroline-5,6-dione has a density of 2.069 g/cm3 . Its melting point is greater than 300 °C (in methanol), and its boiling point is 538.186 °C at 760 mmHg .Wissenschaftliche Forschungsanwendungen
Precursor for Macrocyclic Oligophenanthrolines
3,8-Dibromo-1,10-phenanthroline-5,6-dione is a key component in the synthesis of macrocyclic oligophenanthrolines, which have potential applications in coordination chemistry. This compound, when chlorinated or brominated, offers high solubility and serves as a versatile precursor for these macrocycles, which can include exo-coordination sites (Schmittel & Ammon, 1998).
Electrochemical Behavior and Sensing Applications
The electro-oxidation of 1,10-phenanthroline to 1,10-phenanthroline-5,6-dione has been explored for its electrochemical applications. This process is particularly significant for the selective recognition of copper ions and hydrogen peroxide sensing (Gayathri & Kumar, 2014).
Electrocatalytic Applications
The redox mediating properties of 1,10-phenanthroline-5,6-dione have been evaluated for their use in electrocatalysis. This includes its application in glucose oxidase modified graphite electrodes, demonstrating its potential as an effective component in biosensors and electrocatalytic devices (Ramanavičius et al., 2014).
Crystal Structure and Hydrogen Bonding
The crystal structure of 1,10-phenanthroline-5,6-dione ethanol monosolvate has been studied, revealing significant information about its molecular planarity and hydrogen bonding capabilities. This understanding is crucial for its potential applications in crystal engineering and molecular design (Dai, Li, & Sato, 2014).
Coordination Chemistry
In coordination chemistry, 1,10-phenanthroline-5,6-dione exhibits notable properties when interacting with various metals. Studies have explored its coordination with Group 4 and 5 metals in different oxidation states, demonstrating its versatility as a ligand in the formation of complex metal coordination structures (Calderazzo et al., 1999).
Fluorescence and Electrochemical Studies
Investigations into the fluorescence and electrochemical properties of 1,10-phenanthroline-5,6-dione, especially when coordinated with metals like Zn(II), have shown potential applications in the fields of sensing and fluorescence spectroscopy (Rezvani, Saravani, & Hadadzadeh, 2010).
Safety And Hazards
The safety data sheet for 3,8-Dibromo-1,10-phenanthroline-5,6-dione advises avoiding dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Eigenschaften
IUPAC Name |
3,8-dibromo-1,10-phenanthroline-5,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Br2N2O2/c13-5-1-7-9(15-3-5)10-8(12(18)11(7)17)2-6(14)4-16-10/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFZAYEPOLKDKNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=O)C(=O)C3=C2N=CC(=C3)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Br2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,8-Dibromo-1,10-phenanthroline-5,6-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




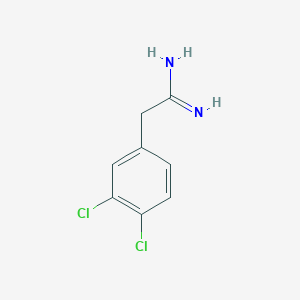


![(4Z)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethylidene]-3-methyloxetan-2-one](/img/structure/B3037707.png)
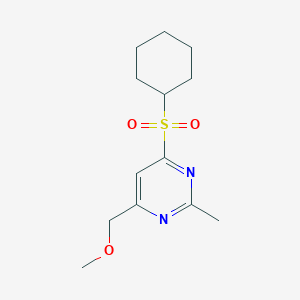
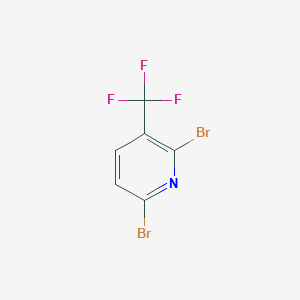
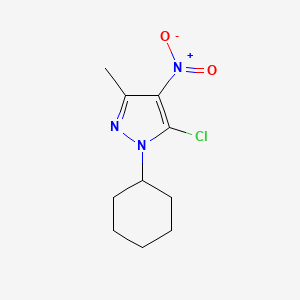
![(4-chlorobenzyl)[(Z)-phenylmethylidene]ammoniumolate](/img/structure/B3037715.png)
